Didemnins

Beschreibung

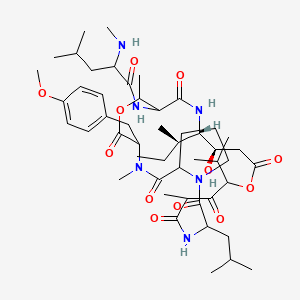

Structure

2D Structure

Eigenschaften

CAS-Nummer |

77327-04-9 |

|---|---|

Molekularformel |

C49H78N6O12 |

Molekulargewicht |

943.2 g/mol |

IUPAC-Name |

N-[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide |

InChI |

InChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30?,31?,34?,35?,36?,37?,38-,40+,41?,43?/m1/s1 |

InChI-Schlüssel |

XQZOGOCTPKFYKC-VSZULPIASA-N |

SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Isomerische SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Kanonische SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biosynthetic Production in Marine Bacteria

Discovery of Bacterial Producers

Didemnins were initially isolated from tunicates, but their structural complexity and low natural abundance hindered large-scale production. Breakthrough studies revealed that the α-proteobacteria Tistrella mobilis and Tistrella bauzanensis are the true producers of this compound. Genomic analysis of T. mobilis KA081020-065 identified a 1.1 Mb megaplasmid (pTM3) harboring the didemnin biosynthetic gene cluster (did) . This cluster encodes a 13-module hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) system responsible for assembling this compound X and Y, which undergo extracellular maturation to didemnin B.

Table 1: Bacterial Strains and Didemnin Production Yields

| Bacterial Strain | Didemnin Variant | Yield (mg/L) | Reference |

|---|---|---|---|

| Tistrella mobilis KA081020-065 | Didemnin B | 15–20 | |

| Tistrella mobilis YIT 12409 | Didemnin B | 8–12 | |

| Engineered T. mobilis (2× did) | Didemnin B | ~75 |

Post-Synthetase Maturation Mechanism

The did cluster directs the synthesis of this compound X and Y, fatty acylglutamine ester derivatives that serve as precursors. Imaging mass spectrometry (IMS) captured the time-dependent extracellular conversion of these precursors to didemnin B via ester hydrolysis. This post-assembly line activation circumvents cytotoxicity by exporting inactive precursors before their extracellular activation.

Genetic Engineering for Enhanced Production

Recent efforts to overexpress the did cluster in T. mobilis achieved a 4–5-fold increase in didemnin B titers (~75 mg/L). This was accomplished by integrating a second copy of the did cluster into the bacterial genome, demonstrating the potential for industrial-scale fermentation.

Total Chemical Synthesis

Early Synthetic Strategies

The first total synthesis of this compound A, B, and C was reported in 1991, enabling decigram-scale production. Key steps included:

- Synthesis of β-Keto Acid Unit : Acylation of dibenzyl methylmalonate followed by benzyl group cleavage with boron trichloride yielded (hydroxyisovaleryl)propionic acid (Hip).

- Peptide Coupling : Activation of Hip with dicyclohexylcarbodiimide (DCC) and subsequent reaction with leucine ester produced the linear precursor.

- Macrocyclization : The pentafluorophenyl ester method in a two-phase system achieved ring closure with 75% efficiency.

Table 2: Key Reactions in Didemnin B Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hip Synthesis | BCl₃, CH₂Cl₂, −78°C | 82 | |

| Leucine Ester Coupling | DCC, DMAP, CH₂Cl₂ | 78 | |

| Macrocyclization | Pentafluorophenyl ester, H₂O/CH₂Cl₂ | 75 |

Semisynthesis from Biosynthetic Precursors

Microbial-Chemical Hybrid Platform

A groundbreaking semisynthesis platform combines high-yield microbial production of didemnin B with chemical derivatization:

- Strain Optimization : Screening of Tistrella strains identified high-producing variants, which were further engineered to boost titers to 75 mg/L.

- Chemical Conversion to Plitidepsin : Didemnin B was converted to plitidepsin via a one-step oxidation using 2-iodoxybenzoic acid (IBX), achieving >90% yield.

Derivative Synthesis and SAR Studies

Thirteen novel didemnin derivatives were synthesized by modifying the side chain and macrocycle. For example:

- Didemnin M : Replacement of the lactate moiety with glycolate (IC₅₀ = 1.2 nM vs. 2.8 nM for didemnin B).

- Photoaffinity Probes : Azide-containing derivatives enabled target identification studies, revealing interactions with eukaryotic elongation factor 1A (eEF1A).

Table 3: Selected Didemnin Derivatives and Activities

| Derivative | Modification Site | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Plitidepsin | Dehydrodidemnin B | 0.9 | |

| Didemnin M | Lactate → Glycolate | 1.2 | |

| Didemnin-PEG4-azide | C-Terminal azide | 3.5 |

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amide group may yield primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: As a potential therapeutic agent due to its complex structure and functional groups.

Industry: As a precursor for the synthesis of advanced materials or pharmaceuticals.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Vergleich Mit ähnlichen Verbindungen

Key Bioactivities

- Anticancer: Didemnin B demonstrated nanomolar cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ = 0.1–1 nM in leukemia and solid tumors) and became the first marine natural product to enter Phase II clinical trials in the U.S. . However, trials were halted due to dose-limiting cardiovascular toxicity .

- Antiviral : Didemnins inhibit RNA and DNA viruses (e.g., HSV-1, influenza) at femtomolar concentrations by targeting eukaryotic translation elongation factor 1α (EF-1α), disrupting viral protein synthesis .

- Immunosuppressive: Didemnin M showed exceptional immunosuppressive activity (IC₅₀ = 0.01 nM in mixed lymphocyte reactions), surpassing cyclosporine A .

Comparison with Similar Compounds

This compound belong to a broader class of marine cyclic depsipeptides with structural and functional parallels. Below is a detailed comparison with key analogs:

Tamandarins A and B

- Structure : Tamandarins feature a 21-membered macrocycle with a hydroxyisovaleryl (Hiv) fragment instead of the Hip residue in this compound, reducing stereochemical complexity .

- Bioactivity :

- Mechanism : Shares EF-1α inhibition but lacks conclusive evidence for palmitoyl protein thioesterase 1 (PPT1) binding, a proposed target for this compound .

Dehydrodidemnin B (Aplidin®/Plitidepsin)

- Structure : A semisynthetic derivative of didemnin B with a pyruvyl-proline side chain replacing the N-linked lactate .

- Bioactivity :

- Clinical Status : Approved in Australia (2018) for relapsed/refractory multiple myeloma; Phase III trials ongoing in the EU .

Didemnin M

- Structure: Features an extended side chain with two additional amino acids (D-allo-threonine and L-leucine) compared to didemnin B .

- Bioactivity: Superior immunosuppression (IC₅₀ = 0.01 nM in murine graft-vs-host assays) . Retains antitumor activity (IC₅₀ = 0.1 nM in P388 leukemia cells) .

Patellamides and Ecteinascidins

- Patellamides : Ribosomal cyclic peptides from Lissoclinum patella with Cu²⁺-binding motifs; moderate cytotoxicity (IC₅₀ = 1–10 µM) .

- Ecteinascidins (e.g., Trabectedin) : DNA alkylators approved for soft-tissue sarcoma and ovarian cancer; structurally distinct but share tunicate origin .

Structural and Functional Comparison Tables

Table 1. Structural Features of this compound and Analogs

| Compound | Macrocycle Size | Key Structural Features | Unique Modifications |

|---|---|---|---|

| Didemnin B | 23-membered | Hip, statine, N-Me-D-Leu | Native lactate side chain |

| Dehydrodidemnin B | 23-membered | Hip, statine, pyruvyl-proline | Semisynthetic side chain |

| Tamandarin A | 21-membered | Hiv, statine, N-Me-D-Leu | Simplified macrocycle |

| Didemnin M | 23-membered | Extended side chain (D-allo-Thr, L-Leu) | Additional amino acids |

Table 2. Bioactivity and Clinical Data

| Compound | Anticancer (IC₅₀, nM) | Antiviral (EC₅₀, nM) | Immunosuppression (IC₅₀, nM) | Clinical Status |

|---|---|---|---|---|

| Didemnin B | 0.1–1 (P388 leukemia) | 0.001–0.01 (HSV-1) | 1–10 | Phase II terminated (toxicity) |

| Dehydrodidemnin B | 0.01–0.1 (Myeloma) | 0.88 (SARS-CoV-2) | N/A | Approved in Australia (2018) |

| Tamandarin A | 0.5–2 (HCT-116) | Not reported | N/A | Preclinical |

| Didemnin M | 0.1 (P388 leukemia) | Not reported | 0.01 | Preclinical |

Key Research Findings and Challenges

- Synthesis : Macrocyclization remains a bottleneck. Didemnin B synthesis requires 67 steps with <1% yield, while tamandarins are more accessible due to fewer stereocenters .

- Mechanism : EF-1α inhibition is well-established, but PPT1’s role in antiproliferative effects is debated .

- Toxicity : Didemnin B’s cardiovascular toxicity led to clinical discontinuation, whereas dehydrodidemnin B’s modified side chain reduces adverse effects .

Q & A

Q. How can researchers design a robust assay to quantify Didemnin export-hydrolysis dynamics in bacterial systems?

- Methodological Answer : Combine filtered supernatant assays (to capture extracellular hydrolases) with LC-MS/MS quantification of didemnin X/Y and B. Use gene knockout strains (e.g., Δorf2) to confirm hydrolytic enzyme roles .

Q. What controls are essential when testing Didemnin stability under physiological conditions?

- Methodological Answer : Include temperature-, pH-, and serum-stability assays. Use isotopically labeled this compound as internal standards for LC-MS quantification. Compare degradation kinetics in human plasma vs. buffer systems .

Advanced Analytical Techniques

Q. How does MALDI-imaging MS enhance spatial resolution in Didemnin biosynthesis studies?

- Methodological Answer : Section bacterial colonies at defined time points (6h–6d) and analyze metabolite distribution directly on agar plates. Overlay ion density maps with colony morphology to correlate biosynthesis with growth phase .

Q. What genomic tools are critical for elucidating Didemnin regulatory networks in tunicate symbionts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.